molecular formula C8H10N2O2S B093323 4-Methanesulfonyl-benzamidine CAS No. 17574-50-4

4-Methanesulfonyl-benzamidine

Cat. No.: B093323
CAS No.: 17574-50-4
M. Wt: 198.24 g/mol
InChI Key: ANPBNAUKOUYEGJ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-benzamidine is an organic compound belonging to the class of benzenesulfonyl compounds. These compounds are characterized by a monocyclic benzene moiety that carries a sulfonyl group. The chemical formula for this compound is C8H10N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonyl-benzamidine typically involves the reaction of 4-(Methylsulfonyl)benzonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzenecarboximidamides .

Scientific Research Applications

4-Methanesulfonyl-benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)benzaldehyde
  • 4-(Methylsulfonyl)benzonitrile
  • 4-(Methylsulfanyl)benzenecarboximidamide

Comparison: 4-Methanesulfonyl-benzamidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methylsulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPBNAUKOUYEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276777
Record name 4-Methanesulfonyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17574-50-4
Record name 4-Methanesulfonyl-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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